

Comparative Efficacy of Benzofuran-Piperazine Derivatives in Therapeutic Applications

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Compound of Interest

Compound Name: 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Cat. No.: B105340

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This guide provides a comparative analysis of the efficacy of **5-(Piperazin-1-yl)benzofuran-2-carboxylic acid** and its structural analogs across different therapeutic areas, with a primary focus on their anticancer properties. While **5-(Piperazin-1-yl)benzofuran-2-carboxylic acid** is principally recognized as a key intermediate in the synthesis of the antidepressant Vilazodone, various derivatives incorporating the benzofuran-piperazine scaffold have demonstrated significant biological activity, particularly as kinase inhibitors in oncology.^{[1][2]} This report synthesizes experimental data from peer-reviewed studies to offer a comparative perspective for researchers, scientists, and drug development professionals.

Anticancer Efficacy of Benzofuran-Piperazine Derivatives

A notable area of investigation for benzofuran-piperazine compounds is their potential as anticancer agents. Research has focused on their ability to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Dysregulation of CDK2 is a common feature in various cancers, making it a prime target for therapeutic intervention.^{[3][4]}

A study by Eldehna et al. (2022) explored a series of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. The compounds were evaluated for their CDK2 inhibitory activity and their cytotoxic effects on several cancer cell lines. The results are summarized in the tables below, comparing the efficacy of these derivatives with the known kinase inhibitor, Staurosporine.^[3]

Table 1: Comparative CDK2 Inhibitory Activity

| Compound | Modification | IC50 (nM) vs. CDK2 |
|---------------|------------------------------|--------------------|
| 9h | Thiosemicarbazide derivative | 40.91 |
| 11d | Semicarbazide derivative | 41.70 |
| 11e | Semicarbazide derivative | 46.88 |
| 13c | Acylhydrazone derivative | 52.63 |
| Staurosporine | Reference Compound | 56.76 |

Table 2: Comparative Anticancer Activity (IC50 in μ M)

| Compound | Panc-1 (Pancreatic) | MCF-7 (Breast) | A549 (Lung) | MRC-5 (Normal Lung Fibroblast) |
|----------|------------------------|----------------|-------------|--------------------------------------|
| 9e | 5.24 | 7.85 | 5.24 | 52.00 |
| 9h | 1.71 | 3.26 | 1.71 | 27.70 |
| 11d | 2.99 | 4.12 | 2.99 | 74.00 |
| 13b | 1.71 | 2.58 | 1.71 | 18.10 |

The data indicates that several of the synthesized benzofuran-piperazine derivatives exhibit potent CDK2 inhibitory activity, with compounds 9h and 11d being more potent than the reference compound, Staurosporine.^[3] Furthermore, these compounds demonstrated significant cytotoxicity against pancreatic, breast, and lung cancer cell lines, while showing considerably lower toxicity towards normal lung fibroblasts, suggesting a favorable therapeutic window.^{[3][5]}

Experimental Protocols

In Vitro CDK2 Kinase Inhibition Assay

The CDK2 inhibitory activity of the benzofuran-piperazine derivatives was assessed using a commercially available CDK2 kinase assay kit. The protocol involves the following steps:

- Preparation of Reagents: All reagents, including the CDK2 enzyme, substrate (Histone H1), ATP, and the test compounds, are prepared in a kinase buffer solution.
- Reaction Setup: The reaction is carried out in a 96-well plate. Each well contains the CDK2 enzyme, the substrate, and the test compound at various concentrations.
- Initiation of Reaction: The kinase reaction is initiated by adding ATP to each well.
- Incubation: The plate is incubated at 30°C for a specified period to allow for the phosphorylation of the substrate by CDK2.
- Detection: The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent that produces a chemiluminescent or fluorescent signal.
- Data Analysis: The signal intensity is measured using a plate reader. The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

The cytotoxic effects of the compounds on cancer cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7]

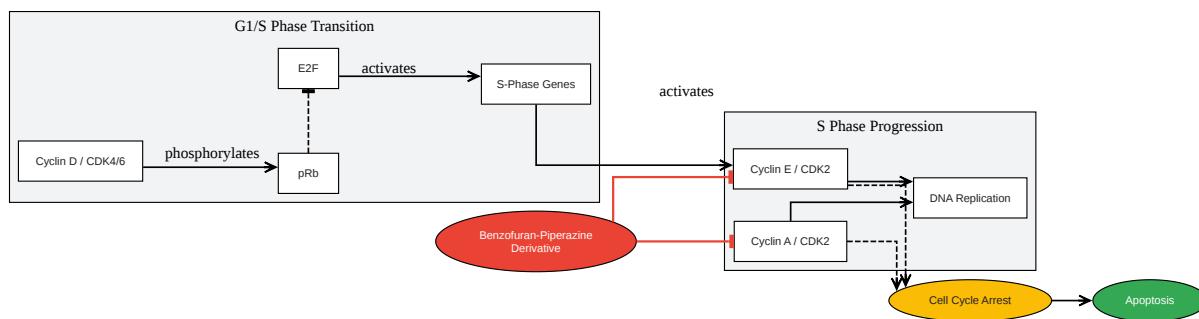
- Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.[8]
- Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives for 48 hours.[8]
- MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (5 mg/mL), and the plates are incubated for another 4 hours.
- Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

CDK2 Inhibition Pathway in Cancer

The anticancer activity of the studied benzofuran-piperazine derivatives is attributed to their inhibition of CDK2. CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S transition and S phase progression of the cell cycle. By inhibiting CDK2, these compounds prevent the phosphorylation of key substrates like Retinoblastoma protein (pRb), leading to cell cycle arrest and subsequent apoptosis.

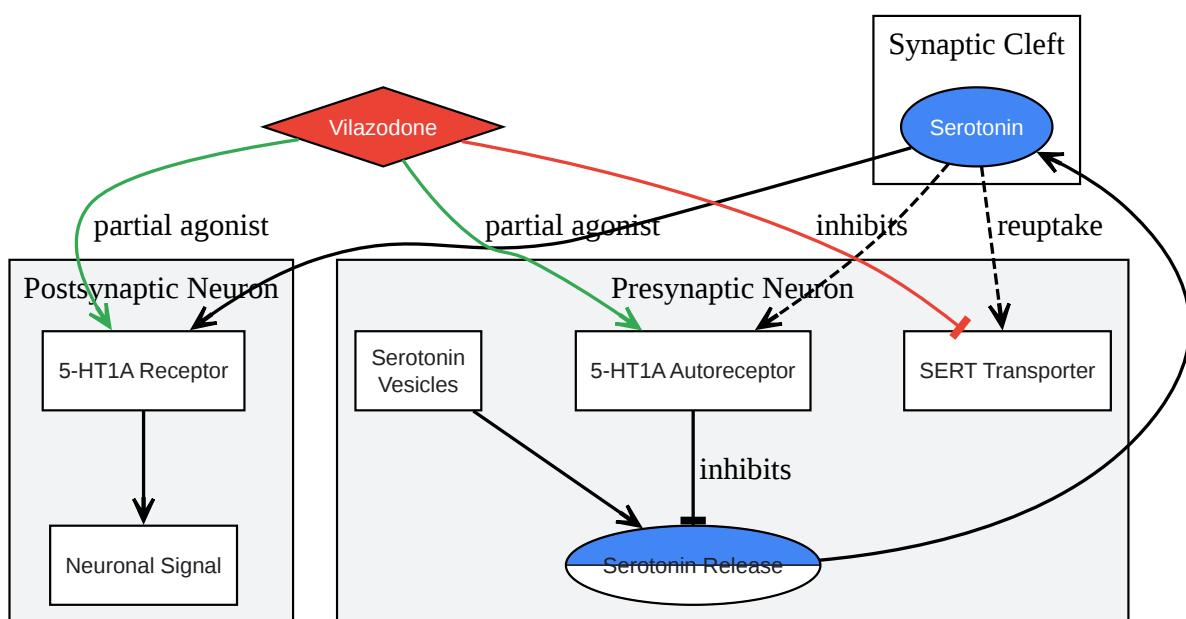


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Caption: CDK2 inhibition by benzofuran-piperazine derivatives leading to cell cycle arrest.

Mechanism of Action of Vilazodone

As **5-(Piperazin-1-yl)benzofuran-2-carboxylic acid** is a precursor to Vilazodone, understanding Vilazodone's mechanism is relevant. Vilazodone is a serotonin partial agonist and reuptake inhibitor (SPARI).^[9] It enhances serotonergic neurotransmission through two distinct actions: inhibition of the serotonin transporter (SERT) and partial agonism of the 5-HT1A receptor.^{[10][11][12]}



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Caption: Dual mechanism of Vilazodone at the serotonergic synapse.

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